N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Historical Context of Triazolopyridine-Sulfonamide Hybrid Development
The synthesis of triazolopyridine-sulfonamide hybrids traces its origins to the groundbreaking discovery of sulfonamides as antibacterial agents in the 1930s. Gerhard Domagk’s identification of Prontosil, the first systemic sulfonamide prodrug, marked a paradigm shift in medicinal chemistry by demonstrating the therapeutic potential of aromatic sulfonamides. Early structural modifications revealed that replacing the azo linkage in Prontosil with bioactivatable groups could enhance efficacy, leading to the development of sulfanilamide derivatives. By the 1940s, researchers began appending sulfonamide moieties to nitrogen-containing heterocycles like triazolopyridines to improve pharmacokinetic properties and target specificity.
The integration of 1,2,4-oxadiazole rings into such frameworks emerged later, driven by the need to balance hydrophilicity and metabolic stability. For instance, the 3-methyl-1,2,4-oxadiazol-5-yl group in the subject compound was strategically incorporated to optimize electronic effects while maintaining steric compatibility with biological targets. This evolutionary trajectory reflects a century of iterative refinements in hybrid heterocycle design, rooted in the foundational work of IG Farben and the Pasteur Institute.
Significance in Heterocyclic Chemistry Research
Triazolopyridine-sulfonamide hybrids occupy a critical niche in heterocyclic chemistry due to their modular synthesis and multifunctional bioactivity. The subject compound’s structure combines three pharmacophoric elements:
- A triazolo[4,3-a]pyridine core, which enhances π-π stacking interactions with aromatic residues in enzyme active sites.
- A 3-(trifluoromethyl)benzenesulfonamide group, known for its strong hydrogen-bonding capacity and metabolic resistance.
- A 3-methyl-1,2,4-oxadiazole substituent, which modulates electron density and improves membrane permeability.
Recent studies demonstrate that such hybrids exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. For example, triazolo-pyridine hybrids bearing sulfonamide groups have shown minimum inhibitory concentrations (MIC) as low as 0.91 μg/mL against multidrug-resistant Acinetobacter baumannii. The table below summarizes key biological activities reported for analogous compounds:
Current Academic Interest and Research Landscape
Contemporary research on this compound focuses on three axes:
- Synthetic Methodologies : Modern protocols emphasize one-pot multicomponent reactions under green conditions. For instance, grinding strategies at room temperature have been employed to synthesize 1,2,3-triazolo-pyridine hybrids with yields exceeding 78%.
- Biological Evaluation : Recent screens against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, etc.) highlight potent activity, with MIC values often surpassing those of ciprofloxacin and fluconazole.
- Computational Modeling : Molecular docking studies reveal that the sulfonamide group coordinates with zinc ions in carbonic anhydrase IX (hCA IX), while the triazolopyridine core occupies hydrophobic pockets adjacent to the active site.
A 2022 study demonstrated that hybrid 70b (structurally analogous to the subject compound) inhibited Candida neoformans at MIC = 2.36 μM, outperforming fluconazole (MIC = 20 μM). Such findings underscore the therapeutic potential of this chemical class.
Foundational Theoretical Frameworks
The design of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is guided by two principal theoretical models:
- Pharmacophore-Based Design : The sulfonamide group serves as a zinc-binding motif, critical for inhibiting metalloenzymes like hCA IX. Quantum mechanical calculations show that the sulfonamide’s sulfonyl oxygen atoms form coordination bonds with Zn^2+^ at distances of 1.9–2.1 Å.
- Bioisosteric Replacement : The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability without compromising electronic properties. Hammett substituent constants (σ~m~ = 0.71 for CF~3~) ensure optimal electron-withdrawing effects to polarize the sulfonamide moiety.
These frameworks are validated by inhibitory data against hCA isoforms:
| Compound | hCA I (K~i~, nM) | hCA II (K~i~, nM) | hCA IX (K~i~, nM) |
|---|---|---|---|
| 14 | 890 | 450 | 8.2 |
| 16 | 720 | 390 | 6.5 |
| 17 | 680 | 410 | 5.9 |
Data adapted from shows that hCA IX is preferentially inhibited, supporting the compound’s potential in targeting hypoxic tumors.
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O3S/c1-10-22-16(29-25-10)13-6-3-7-26-14(23-24-15(13)26)9-21-30(27,28)12-5-2-4-11(8-12)17(18,19)20/h2-8,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUGYVSAENQESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure with multiple heterocyclic rings, including an oxadiazole and a triazole moiety. Its molecular formula is with a molecular weight of 366.33 g/mol. The presence of trifluoromethyl and benzenesulfonamide groups suggests potential interactions with various biological targets.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxadiazole Ring : Utilizing appropriate precursors and conditions (e.g., temperature and solvent choice).
- Triazole Formation : Often achieved through cyclization reactions involving hydrazines.
- Sulfonamide Coupling : The final step usually involves the introduction of the sulfonamide group to enhance biological activity.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms by which these compounds exert their effects include:
- Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes critical for cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Line Studies : Various studies have demonstrated cytotoxic effects against different cancer cell lines (e.g., breast cancer MCF-7 cells), highlighting the compound's potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show:
- Broad-Spectrum Activity : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Study on 1,3,4-Oxadiazoles : This study reported that modifications to the oxadiazole ring significantly enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Screening : A comparative analysis showed that derivatives with similar structural features displayed varying degrees of antimicrobial activity depending on their substituents .
Research Findings
Recent research highlights include:
| Study | Findings |
|---|---|
| PMC9963071 | 1,3,4-Oxadiazoles show promising anticancer activity through enzyme inhibition. |
| ACS Omega | Synthesis of new derivatives led to enhanced bioactivity in vitro against cancer cells. |
| BenchChem | Reported broad-spectrum antimicrobial activity for related compounds. |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing oxadiazole and triazole moieties as anticancer agents. The presence of these functional groups in N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suggests it may inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth, including EGFR and Src kinases. For instance, derivatives of oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.24 to 0.96 µM) .
Antimicrobial Properties
The triazole scaffold has been extensively studied for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The incorporation of a trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy .
Anti-inflammatory Effects
Research indicates that some sulfonamide derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound could similarly modulate inflammatory responses through these pathways .
Synthesis and Derivative Studies
The synthesis of this compound involves multiple steps that require careful optimization of reaction conditions to maximize yield and purity. Various derivatives have been synthesized to explore structure–activity relationships (SAR), which can provide insights into enhancing pharmacological properties .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety is a key site for transformations due to its electron-deficient nature and labile oxygen-nitrogen bonds.
Triazolo[4,3-a]pyridine Reactivity
The fused triazole-pyridine system participates in electrophilic substitutions and coordination reactions.
| Reaction Type | Conditions/Reagents | Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, SO₃ | Nitration/sulfonation at pyridine C-5 or C-7 |
| Metal Coordination | Transition metals (Pd, Cu) | Formation of metal complexes |
Sulfonamide Group Reactivity
The benzenesulfonamide group undergoes hydrolysis and alkylation reactions.
| Reaction Type | Conditions/Reagents | Outcome |
|---|---|---|
| Hydrolysis | HCl/H₂O (acidic), NaOH (basic) | Cleavage to sulfonic acid or amine derivatives |
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylation of the sulfonamide nitrogen |
Trifluoromethyl Group Stability
The -CF₃ group is generally inert but influences electronic properties:
-
Electron-Withdrawing Effect : Deactivates the benzene ring toward electrophilic substitution, directing reactions to the sulfonamide or oxadiazole moieties .
-
Resistance to Hydrolysis : Stable under typical acidic/basic conditions but may degrade under extreme thermal stress (>300°C) .
Stability and Degradation Pathways
Key Research Findings
-
Biological Activity : Analogous triazolopyridine-oxadiazole hybrids inhibit p38 MAP kinase (IC₅₀ ~50 nM), linked to anti-inflammatory applications .
-
Thermal Stability : Decomposition onset at 220°C (TGA data), correlating with oxadiazole ring breakdown.
-
Solubility : Poor aqueous solubility (logP = 2.8) due to hydrophobic trifluoromethyl and aromatic groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The closest structural analog identified in the provided evidence is N-{[8-(3-ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide (Compound ID: S550-0570) . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings
The trifluoromethylbenzenesulfonamide group enhances hydrophobicity (via CF₃) and hydrogen-bonding capacity (via sulfonamide) compared to the benzamide in S550-0570. This could increase membrane permeability and target engagement .
Physicochemical Properties :
- The logP of S550-0570 (1.512) suggests moderate lipophilicity. The target compound’s logP is expected to be higher due to the CF₃ group, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Both compounds share similar hydrogen-bonding profiles, but the sulfonamide group in the target compound may confer stronger interactions with polar residues in biological targets.
Synthetic Feasibility :
- The presence of the sulfonamide group in the target compound may require specialized sulfonation steps, whereas S550-0570’s benzamide moiety is synthetically straightforward .
Q & A
Q. How are crystallization conditions optimized for X-ray diffraction studies?
- Protocol :
- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) for crystal growth.
- Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection .
- Challenge : Fluorinated compounds often exhibit poor crystallinity; slow evaporation at 4°C improves results .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
